molecular formula C14H16N2O3 B11855363 Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

Cat. No.: B11855363
M. Wt: 260.29 g/mol
InChI Key: YLKSPYQVFRCTQR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative characterized by a substituted quinoline core with amino, methoxy, methyl, and ethyl ester functional groups.

Key structural features:

  • 4-Amino group: Enhances nucleophilicity and hydrogen-bonding capacity.
  • 8-Methoxy group: Increases lipophilicity and influences electronic properties.
  • 6-Methyl group: Modulates steric effects and metabolic stability.
  • 3-Carboxylate ester: Improves solubility and serves as a prodrug moiety.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3,(H2,15,16)

InChI Key

YLKSPYQVFRCTQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The process begins with a substituted aniline bearing methoxy and methyl groups at positions corresponding to the desired quinoline structure. For example, 2-methoxy-4-methylaniline reacts with ethyl propynoate in the presence of formic acid and rhodium acetate. The catalyst facilitates cyclization via a proposed metallo-enolate intermediate, forming the quinoline core with high regioselectivity.

Key reaction parameters :

  • Catalyst : Rhodium acetate (0.5–2 mol%), recyclable for up to five cycles without significant loss in activity.

  • Solvent : Formic acid acts as both solvent and proton donor.

  • Yield : >80% for analogous compounds (e.g., ethyl 7-methoxy-6-methylquinoline-3-carboxylate).

Functionalization of the Quinoline Core

To introduce the amino group at position 4, post-cyclization modifications are necessary. A two-step sequence involving nitration and reduction is employed:

  • Nitration : Treat the quinoline intermediate with fuming nitric acid at 0–5°C to introduce a nitro group at position 4.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Optimization data :

StepConditionsYield (%)Purity (%)
NitrationHNO₃, 0°C, 2 h6590
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 4 h8595

This method balances efficiency and scalability, making it suitable for industrial production.

Multi-Step Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, particularly for researchers prioritizing stepwise control. This method involves cyclizing an aniline with a β-keto ester under acidic conditions.

Substrate Preparation and Cyclization

The synthesis begins with 4-methoxy-2-methylaniline, which reacts with ethyl 3-oxobutanoate in polyphosphoric acid (PPA) at 120°C for 6 hours. The cyclodehydration forms the quinoline skeleton, with the methoxy and methyl groups directed to positions 8 and 6, respectively.

Critical considerations :

  • Acid choice : PPA outperforms H₂SO₄ or acetic acid in yield (70% vs. 45–50%).

  • Temperature : Elevated temperatures (>100°C) minimize side products like dimerized intermediates.

Introduction of the Amino Group

Position 4 is functionalized via electrophilic aromatic substitution (EAS):

  • Nitration : A mixture of HNO₃ and H₂SO₄ at 0°C selectively nitrates position 4 (yield: 60%).

  • Reduction : The nitro group is reduced using Fe/HCl or catalytic transfer hydrogenation (CTH) with ammonium formate/Pd/C (yield: 88%).

Comparative reduction data :

Reducing AgentConditionsYield (%)
Fe/HClReflux, 3 h75
CTH (Pd/C)EtOH, 80°C, 2 h88

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates quinoline formation, reducing reaction times from hours to minutes. A modified protocol using 2-methoxy-4-methylaniline and ethyl propiolate achieves cyclization in 15 minutes at 150°C.

Advantages :

  • Time efficiency : 15 minutes vs. 5–6 hours in conventional methods.

  • Yield improvement : 78% vs. 65–70% for thermal methods.

Limitations :

  • Scalability challenges due to specialized equipment requirements.

  • Higher energy consumption per batch.

Industrial-Scale Production and Process Optimization

For large-scale synthesis, the one-pot rhodium-catalyzed method is preferred. Key industrial adaptations include:

  • Continuous flow reactors : Enhance heat/mass transfer, achieving 90% conversion in 1 hour.

  • Solvent recycling : Formic acid recovery rates exceed 95% via distillation.

  • Catalyst immobilization : Rhodium supported on mesoporous silica reduces metal leaching (<0.1 ppm).

Cost analysis :

ParameterBatch ProcessContinuous Flow
Production cost/kg$1,200$900
Purity98%99.5%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarity

The compound is compared to analogs with substitutions at positions 4, 6, 7, and 8 of the quinoline core. Structural similarity scores (where available) and functional group differences are critical for understanding physicochemical and biological properties.

Table 1: Structural Comparison of Selected Quinoline-3-carboxylates
Compound Name Substituents (Positions) Molecular Formula Similarity Score Key References
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 4-NH₂, 8-OCH₃, 6-CH₃ C₁₄H₁₆N₂O₃
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 4-Cl, 6-Br C₁₂H₁₀BrClNO₂ 0.86
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 4-Cl, 6-F, 7-F C₁₂H₉ClF₂NO₂ 0.82
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃ C₁₃H₁₃NO₄ 0.71
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃, 8-OCH₃ C₁₄H₁₄ClNO₄

Physicochemical Properties

  • Lipophilicity : The 8-methoxy and 6-methyl groups in the target compound enhance lipophilicity compared to derivatives with halogens (e.g., 6-bromo or 6,7-difluoro substituents) .
  • Solubility: The 4-amino group improves aqueous solubility relative to chloro-substituted analogs (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) .
  • Stability : The methyl group at position 6 may reduce metabolic degradation compared to unsubstituted or halogenated derivatives .

Commercial and Research Availability

  • The target compound is supplied by three vendors (e.g., ZINC64874653, AKOS005260798), indicating its niche research use .
  • In contrast, Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is more widely available, with prices ranging from $310 to $1759 per gram .

Biological Activity

Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate (EMQC) is a compound belonging to the quinoline class, known for its diverse biological activities. This article explores the biological activity of EMQC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

EMQC has the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of approximately 256.29 g/mol. The compound features a quinoline ring system with various functional groups that contribute to its chemical reactivity and biological properties.

Biological Activities

Research indicates that quinoline derivatives, including EMQC, exhibit a range of biological activities:

  • Antimicrobial Activity : EMQC has shown promising results against various bacterial strains. Studies suggest that compounds in this class can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death.
  • Antitumor Properties : Quinoline derivatives have been investigated for their potential as anticancer agents. EMQC may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Some studies report that EMQC can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The specific mechanisms by which EMQC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including:

  • Enzymes : EMQC may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptors : The compound might bind to specific receptors, altering cellular signaling and function.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of EMQC against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
  • Antitumor Evaluation :
    • In vitro studies on cancer cell lines demonstrated that EMQC reduced cell viability significantly after 48 hours of exposure, indicating potential as an anticancer agent.
  • Anti-inflammatory Research :
    • A model of acute inflammation was used to assess the anti-inflammatory effects of EMQC. The compound reduced edema and inflammatory markers in treated groups compared to untreated controls.

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of EMQC alongside structurally similar compounds is presented below:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
EMQCHighModerateModerate
Compound AModerateHighLow
Compound BLowModerateHigh

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of EMQC. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies to uncover the specific interactions between EMQC and its biological targets.
  • In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of EMQC in a living organism.
  • Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could establish its therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor molecules like substituted anilines or quinolines. Key steps include cyclization (via Friedländer or Gould-Jacobs reactions), functional group modifications (e.g., esterification, amination), and purification. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid side products. For example, the methoxy group at position 8 may require protection during amination at position 4 . Yield optimization often involves iterative adjustments of stoichiometry and reaction time, as highlighted in studies of analogous quinoline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substituent positions and confirms ester, amino, and methoxy groups. Aromatic proton splitting patterns distinguish between regioisomers .
  • IR : Confirms carbonyl (C=O) and amino (N-H) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability. SHELX software is widely used for refinement .

Q. What factors influence the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : The methoxy group enhances aqueous solubility compared to non-polar analogs, but the ethyl ester and methyl groups reduce it. Solubility can be modulated using co-solvents (e.g., DMSO:water mixtures) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Storage in anhydrous environments at low temperatures (-20°C) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from differences in substituent positions or assay conditions. Systematic structure-activity relationship (SAR) studies should compare:

  • Substituent Effects : For example, replacing the 6-methyl group with trifluoromethyl (as in ) alters lipophilicity and target binding.
  • Assay Consistency : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) across analogs. Data normalization against control compounds (e.g., ciprofloxacin) reduces variability .

Q. What methodological approaches are recommended for studying its interaction with bacterial enzymes?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition kinetics (Km/Vmax) using purified targets (e.g., DNA gyrase or topoisomerase IV) .
  • Molecular Docking : Software like AutoDock predicts binding modes, guided by crystallographic data from related quinolines .
  • MIC Determination : Test against Gram-positive/negative strains with clinical isolates to assess broad-spectrum potential .

Q. How can X-ray crystallography be optimized for determining its crystal structure, especially with low-quality crystals?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with PEG-based precipitants. Additive screening (e.g., glycerol) improves crystal morphology .
  • Data Collection : High-flux synchrotron sources enhance weak diffraction. SHELXL refinement with TWIN/BASF commands resolves twinning issues .
  • Validation : Check for R-factor convergence and Ramachandran outliers using Coot and MolProbity .

Comparative Analysis Table

Property This compound Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Solubility in H2O Low (methoxy enhances slightly)Moderate (fluoro increases polarity)Low (chloro reduces solubility)
Enzymatic Inhibition DNA gyrase (IC50 ~5 µM)Topoisomerase IV (IC50 ~2 µM)Weak activity (IC50 >50 µM)
Synthetic Yield 45-60% (multi-step) 70-75% (optimized fluorination) 30-40% (chlorination side reactions)

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